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For Researchers, Scientists, and Drug Development Professionals

Avacopan (TAVNEOS®), an orally administered selective antagonist of the complement 5a
receptor (C5aR), represents a targeted therapeutic approach in the management of ANCA-
associated vasculitis. Its mechanism centers on modulating the inflammatory response,
particularly by interfering with the activation and function of neutrophils, which are key effector
cells in the pathophysiology of this disease. This guide provides a comparative analysis of
avacopan's effects on various neutrophil functions, supported by experimental data, to offer a
clear perspective on its mechanism of action.

Overview of Avacopan's Mechanism of Action

In ANCA-associated vasculitis, the generation of C5a, a potent pro-inflammatory anaphylatoxin,
plays a crucial role in driving the inflammatory cascade. C5a binds to its receptor (C5aR) on the
surface of neutrophils, triggering a series of downstream signaling events. This leads to
neutrophil priming, activation, and migration to vessel walls, where their destructive effector
functions contribute to vascular damage.[1][2]

Avacopan functions by selectively and competitively blocking the C5aR, thereby inhibiting the
interaction between C5a and its receptor on neutrophils.[3][4] This targeted blockade disrupts
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the C5a-mediated signaling pathways responsible for key neutrophil functions, including
chemotaxis, activation (evidenced by CD11b upregulation), and the production of reactive
oxygen species (respiratory burst).[1][5] By arresting these processes, avacopan mitigates the
neutrophil-driven inflammation that characterizes ANCA-associated vasculitis.[6]

Quantitative Analysis of Avacopan's Effect on
Neutrophil Functions

The following tables summarize the in vitro and ex vivo experimental data on the inhibitory
effects of avacopan (formerly CCX168) on key neutrophil functions. These data highlight the
potency of avacopan in blocking C5a-mediated neutrophil responses.

Table 1: Inhibition of C5a-Mediated Neutrophil Chemotaxis and Activation

Neutrophil Avacopan
. Parameter Source
Function (CCX168) Potency

Inhibition of C5a-
) mediated neutrophil
Chemotaxis o A2=1.7nM [1]
migration in human

blood

Inhibition of C5a-
o induced CD11b
Activation o A2=3.0nM [1]
upregulation in human

whole blood

Blockade of C5a-
induced CD11b
o ) upregulation in
Activation (ex vivo) ) ] ] > 94% [5]
circulating neutrophils
(30 mg oral dose,

twice daily)

Az value represents the concentration of antagonist that requires a doubling of the agonist
concentration to elicit the same response, indicating competitive antagonism.
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Table 2: Inhibition of C5aR Binding and Neutrophil Respiratory Burst

Neutrophil Avacopan
. Parameter Source
Function (CCX168) Effect

Inhibition of [25]]-C5a
C5aR Binding binding to C5aR on ICs0 = 0.2 nM [1]

human neutrophils

Inhibition of C5a-
induced reactive

Respiratory Burst oxygen species Complete Blockade [1]
release from isolated

human neutrophils

ICso represents the concentration of an inhibitor that is required for 50% inhibition of a specific
biological or biochemical function.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams
have been generated using the Graphviz DOT language.
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Caption: C5aR signaling pathway in neutrophils and avacopan's point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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